molecular formula C15H19BrN4OS B2630470 5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine CAS No. 2379975-82-1

5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine

Cat. No.: B2630470
CAS No.: 2379975-82-1
M. Wt: 383.31
InChI Key: ITNMEFKRANICNZ-UHFFFAOYSA-N
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Description

5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a bromine atom and a methoxy group linked to a piperidine ring, which is further connected to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the formation of the piperidine ring, and finally the coupling of these intermediates with the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The thiazole and piperidine rings can participate in oxidation and reduction reactions, altering the electronic properties of the compound.

    Coupling Reactions: The methoxy group can be involved in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an aminopyrimidine derivative.

Scientific Research Applications

5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity. The exact pathways and targets would depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-({1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is unique due to its combination of a pyrimidine ring with a thiazole and piperidine moiety. This structure provides a versatile platform for chemical modifications and potential applications in various fields. The presence of the bromine atom and the methoxy group further enhances its reactivity and potential for functionalization.

Properties

IUPAC Name

4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-2-methyl-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19BrN4OS/c1-11-19-14(10-22-11)8-20-4-2-3-12(7-20)9-21-15-17-5-13(16)6-18-15/h5-6,10,12H,2-4,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITNMEFKRANICNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCCC(C2)COC3=NC=C(C=N3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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